molecular formula C6H14N2O2 B13997119 2-Hydrazinyl-3-methylpentanoic acid CAS No. 22574-00-1

2-Hydrazinyl-3-methylpentanoic acid

Cat. No.: B13997119
CAS No.: 22574-00-1
M. Wt: 146.19 g/mol
InChI Key: ZBCOMOFQMFTQFC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methylpentanoic acid is a chemical compound with the molecular formula C6H14N2O2 It is a derivative of pentanoic acid, featuring a hydrazinyl group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-methylpentanoic acid typically involves the reaction of 3-methylpentanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-methylpentanoic acid

    Reagent: Hydrazine (N2H4)

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-70°C, and the reaction is allowed to proceed for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted hydrazinyl derivatives.

Scientific Research Applications

2-Hydrazinyl-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-methylpentanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanoic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    2-Hydroxy-3-methylpentanoic acid: Contains a hydroxy group instead of a hydrazinyl group, leading to different chemical properties and reactivity.

Uniqueness

2-Hydrazinyl-3-methylpentanoic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

22574-00-1

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-hydrazinyl-3-methylpentanoic acid

InChI

InChI=1S/C6H14N2O2/c1-3-4(2)5(8-7)6(9)10/h4-5,8H,3,7H2,1-2H3,(H,9,10)

InChI Key

ZBCOMOFQMFTQFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NN

Origin of Product

United States

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